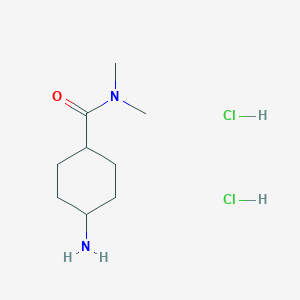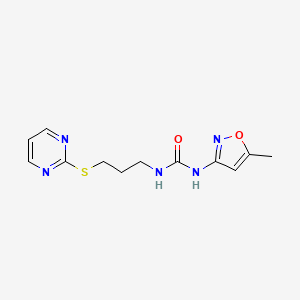
4-Amino-N,N-dimethylcyclohexane-1-carboxamide;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride is a chemical compound with the CAS Number: 1955518-06-5 . It has a molecular weight of 206.72 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2O.ClH/c1-11(2)9(12)7-3-5-8(10)6-4-7;/h7-8H,3-6,10H2,1-2H3;1H . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere .Applications De Recherche Scientifique
Chemistry and Pharmacology of Synthetic Opioids
A review on non-fentanil synthetic opioids, including N-substituted benzamides and acetamides (known colloquially as U-drugs) and 4-aminocyclohexanols, developed at the Upjohn Company, discusses their chemistry, emergence as substances of abuse, and pharmacology. This underscores the significance of understanding the chemical properties and pharmacological effects of synthetic compounds with complex structures, including those related to "4-Amino-N,N-dimethylcyclohexane-1-carboxamide; dihydrochloride" (Sharma et al., 2018).
Antitumor Activity of Imidazole Derivatives
Research on imidazole derivatives, including their synthesis and biological properties, suggests a broad interest in compounds with potential antitumor activities. This review encompasses various compounds, including those undergoing preclinical testing, highlighting the search for new drugs with specific biological properties (Iradyan et al., 2009).
Toxicity and Environmental Impact Studies
Studies on the environmental impact and toxicity of industrial solvents, such as 4-methylcyclohexanemethanol (MCHM), illustrate the importance of assessing the safety and environmental risks associated with chemical compounds. This review presents data on the toxicity, environmental risks, and safety levels of MCHM, which is similar in structural complexity to "4-Amino-N,N-dimethylcyclohexane-1-carboxamide; dihydrochloride" (Paustenbach et al., 2015).
Advanced Oxidation Processes for Degradation
The degradation of nitrogen-containing hazardous compounds, including amines and dyes, through advanced oxidation processes (AOPs), is of significant interest. This review focuses on the degradation efficiencies, reaction mechanisms, and environmental impact of AOPs, which could be relevant for understanding the degradation pathways of "4-Amino-N,N-dimethylcyclohexane-1-carboxamide; dihydrochloride" (Bhat & Gogate, 2021).
Soil Organic Nitrogen Chemistry
A review on the chemistry of soil organic nitrogen, including the distribution, analysis, and environmental impact of nitrogenous compounds, provides insights into the significance of nitrogen in environmental chemistry and agricultural practices. This could offer a perspective on the environmental interactions of nitrogen-containing compounds like "4-Amino-N,N-dimethylcyclohexane-1-carboxamide; dihydrochloride" (Schulten & Schnitzer, 1997).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
4-amino-N,N-dimethylcyclohexane-1-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-11(2)9(12)7-3-5-8(10)6-4-7;;/h7-8H,3-6,10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQZFSVWABCQPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCC(CC1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[(Cyclohexylamino)carbonyl]amino}hexanoic acid](/img/structure/B2631668.png)
![N-[(1-Methylsulfanylcyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2631669.png)

![3-(2,5-Dimethylpyrrol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2631674.png)
![methyl 2-(4-(tert-butyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2631675.png)

![5-[(2-chlorophenyl)amino]-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2631679.png)
![N-(3,4-difluorophenyl)-2-[(1-naphthylmethyl)amino]acetamide](/img/structure/B2631682.png)



![2-chloro-6-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2631686.png)
